molecular formula C8H5F2IO2 B14777707 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde

Katalognummer: B14777707
Molekulargewicht: 298.02 g/mol
InChI-Schlüssel: NZKQELIKABUMDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde typically involves the iodination of 2,4-difluoro-3-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2,4-Difluoro-5-iodo-3-methoxybenzoic acid.

    Reduction: 2,4-Difluoro-5-iodo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine and iodine atoms influences its reactivity and binding affinity to specific enzymes and receptors. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Difluoro-3-methoxybenzaldehyde
  • 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
  • 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde

Comparison: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts .

Eigenschaften

Molekularformel

C8H5F2IO2

Molekulargewicht

298.02 g/mol

IUPAC-Name

2,4-difluoro-5-iodo-3-methoxybenzaldehyde

InChI

InChI=1S/C8H5F2IO2/c1-13-8-6(9)4(3-12)2-5(11)7(8)10/h2-3H,1H3

InChI-Schlüssel

NZKQELIKABUMDF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1F)I)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.